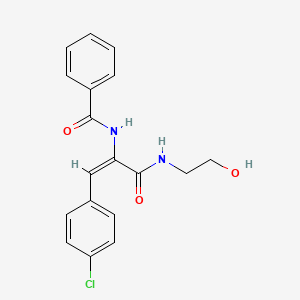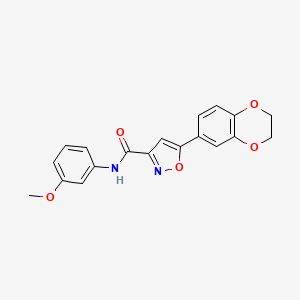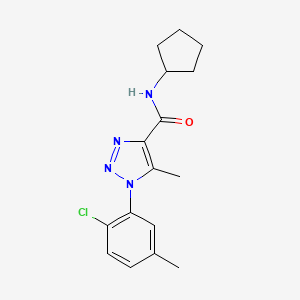
(2E)-3-(4-chlorophenyl)-N-(2-hydroxyethyl)-2-(phenylformamido)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-chlorophenyl)-N-(2-hydroxyethyl)-2-(phenylformamido)prop-2-enamide, or CPHE, is a small molecule that has been studied for its potential applications in scientific research. CPHE has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Wirkmechanismus
The exact mechanism of action of CPHE is still not fully understood. However, it is believed that CPHE has antioxidant and anti-inflammatory properties, which may be responsible for its potential therapeutic effects. Additionally, CPHE has been found to inhibit the activity of certain enzymes involved in the metabolism of glucose, which may explain its potential use in the treatment of diabetes and obesity.
Biochemical and Physiological Effects
CPHE has been found to have a wide range of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the activity of certain enzymes involved in the metabolism of glucose. Additionally, CPHE has been found to have neuroprotective effects, which may explain its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease. CPHE has also been found to have anti-cancer properties, which may explain its potential use as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CPHE in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be produced in high yields. Additionally, CPHE has a wide range of biochemical and physiological effects, which makes it useful for a variety of research applications. However, there are also some limitations to its use in laboratory experiments. CPHE is a relatively new compound, and its exact mechanism of action is still not fully understood. Additionally, CPHE is a small molecule, and its effects may not be as pronounced as those of larger molecules.
Zukünftige Richtungen
The potential applications of CPHE in scientific research are vast. Further research is needed to better understand its exact mechanism of action, as well as its potential therapeutic effects. Additionally, further research is needed to explore the potential use of CPHE in the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research is needed to explore the potential use of CPHE as an anti-cancer agent. Finally, further research is needed to explore the potential use of CPHE in the treatment of diabetes and obesity.
Synthesemethoden
CPHE can be synthesized in a few different ways. One method involves the reaction of 4-chlorobenzaldehyde with 2-hydroxyethyl-2-phenylacetamide in the presence of sodium hydroxide, followed by a reaction with ethyl chloroformate. This method yields CPHE in a high yield of approximately 95%. Another method involves the reaction of 4-chlorobenzaldehyde with 2-hydroxyethyl-2-phenylacetamide in the presence of a base such as sodium hydroxide, followed by a reaction with ethyl chloroformate and a catalytic amount of palladium (II) acetate. This method yields CPHE in a moderate yield of approximately 75%.
Wissenschaftliche Forschungsanwendungen
CPHE has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress and inflammation on the body, as well as its potential use as an anti-cancer agent. CPHE has also been studied for its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease. Additionally, CPHE has been studied for its potential use in the treatment of diabetes and obesity.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-15-8-6-13(7-9-15)12-16(18(24)20-10-11-22)21-17(23)14-4-2-1-3-5-14/h1-9,12,22H,10-11H2,(H,20,24)(H,21,23)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFNMBHPSTXSGX-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B6422047.png)
![2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6422053.png)
![4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6422065.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6422072.png)

![3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6422093.png)

![7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-4H-chromen-4-one](/img/structure/B6422106.png)

![N-benzyl-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine](/img/structure/B6422131.png)
![4-(cyclopropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6422142.png)
![2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6422146.png)
![2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B6422155.png)
![(2Z)-6-[(2-fluorophenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6422162.png)